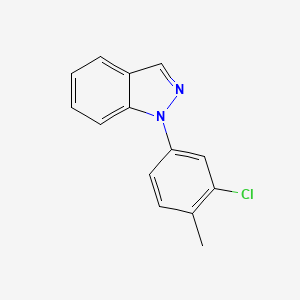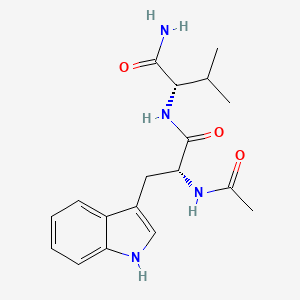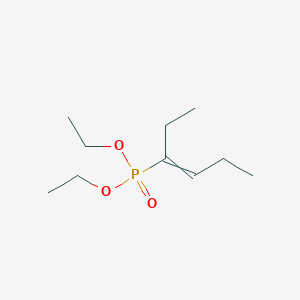![molecular formula C15H27N3O2S B12534374 [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 870483-89-9](/img/structure/B12534374.png)
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a decylsulfanyl group, a methyl group, and an acetic acid moiety attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the triazole ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxyl group is added to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Triazoles: From substitution reactions.
科学的研究の応用
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antifungal properties.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The acetic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
[3-(Octylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[3-(Hexylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is unique due to its longer decylsulfanyl chain, which may impart different physicochemical properties compared to its shorter-chain analogs. This can influence its solubility, bioavailability, and interaction with biological targets, making it a distinct compound for various applications.
特性
CAS番号 |
870483-89-9 |
|---|---|
分子式 |
C15H27N3O2S |
分子量 |
313.5 g/mol |
IUPAC名 |
2-(3-decylsulfanyl-5-methyl-1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C15H27N3O2S/c1-3-4-5-6-7-8-9-10-11-21-15-16-13(2)18(17-15)12-14(19)20/h3-12H2,1-2H3,(H,19,20) |
InChIキー |
YGSUAKZJDJVQCC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=NN(C(=N1)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)

![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)


![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)



